molecular formula C6H9N3O2 B1265686 4-Amino-2,6-dimethoxypyrimidine CAS No. 3289-50-7

4-Amino-2,6-dimethoxypyrimidine

Cat. No. B1265686
CAS RN: 3289-50-7
M. Wt: 155.15 g/mol
InChI Key: LNTJJKHTAZFVJJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Amino-2,6-dimethoxypyrimidine has been explored through various methods. Notably, a study describes its preparation from 2-amino-4,6-dihydroxypyrimidine in the presence of dimethyl carbonate, offering an environmentally friendly alternative to conventional toxic reagents (Xiong et al., 2014). Another approach involves guanidine nitrate and diethyl malonate, highlighting the compound's synthesis via cyclization and subsequent reactions for functional group transformations (Mu Xue-ling, 2005).

Molecular Structure Analysis

The molecular structure of 4-Amino-2,6-dimethoxypyrimidine has been characterized by various studies, revealing intricate hydrogen bonding patterns and molecular interactions. For instance, the compound forms chains of fused rings and three-dimensional frameworks through N-H...N hydrogen bonds and pi-pi stacking interactions (Low et al., 2002). Such structural details are essential for understanding its chemical behavior and potential applications in crystal engineering.

Chemical Reactions and Properties

4-Amino-2,6-dimethoxypyrimidine undergoes various chemical reactions, leading to the formation of novel derivatives with significant properties. The compound has been used as a precursor in the synthesis of pyrimido[4,5-d]pyrimidine derivatives, demonstrating its versatility in organic synthesis (Prajapati et al., 2005).

Physical Properties Analysis

While specific studies focusing exclusively on the physical properties of 4-Amino-2,6-dimethoxypyrimidine are limited, its crystalline structure and interaction patterns suggest notable stability and solubility characteristics that could be inferred from its molecular framework and hydrogen bonding interactions.

Chemical Properties Analysis

The chemical properties of 4-Amino-2,6-dimethoxypyrimidine, including reactivity and functional group behavior, are influenced by its molecular structure. Its amino and methoxy groups play crucial roles in its reactivity, particularly in nucleophilic substitution reactions and the formation of hydrogen bonds, as indicated by its ability to form diverse supramolecular structures (Low et al., 2002).

Scientific Research Applications

  • Organic Synthesis

    • 4-Amino-2,6-dimethoxypyrimidine is used in the field of organic synthesis . It is prepared from methyl cyanoacetate, urea, and sodium methylate through cyclization . Then, 4-amino-2,6-dimethoxypyrimidine is prepared with a one-pot process through methylation of dimethyl sulfate . This preparation method simplifies the process route, improves reaction conditions, and increases product yield .
  • Pesticide Intermediates

    • 4-Amino-2,6-dimethoxypyrimidine is an important intermediate in the synthesis of some effective and environmentally friendly pesticides, such as sulfonylurea herbicides .
  • Thiourea Compounds

    • 4-Amino-2,6-dimethoxypyrimidine can also be used to synthesize thiourea compounds with broad-spectrum antimicrobial and insecticidal properties .
  • Solution Thermodynamics

    • In the field of solution thermodynamics, the solubility modeling of 4-amino-2,6-dimethoxypyrimidine in co-solvent mixtures of methanol, ethanol, isopropanol, and N,N-dimethylformamide + water has been studied .
  • Polychlorinated Compounds

    • 4-Amino-2,6-dimethoxypyrimidine is a compound that may be polychlorinated . Polychlorinated compounds have various applications, including in the production of plastics and rubber, as flame retardants, and in the electronics industry .
  • Antibacterial Agents

    • 4-Amino-2,6-dimethoxypyrimidine is an impurity of Sulfadimethoxine, an antibacterial agent that is an emerging contaminant of concern . Sulfadimethoxine is used in veterinary medicine to treat a wide range of bacterial infections .
  • Microwave Assisted Preparation

    • 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine may be used in the microwave assisted preparation of 4,6-dimethoxy-N-methylpyrimidin-2-amine by reacting with methylamine .
  • Herbicidal Activity

    • It may also be used to prepare 2′-pyrimidinecarbonylsulfonanilide derivatives with potent herbicidal activity .
  • Chemical Synthesis

    • 4-Amino-2,6-dimethoxypyrimidine is used in the field of chemical synthesis . It is prepared from methyl cyanoacetate, urea, and sodium methylate through cyclization . Then, 4-amino-2,6-dimethoxypyrimidine is prepared with a one-pot process through methylation of dimethyl sulfate . This preparation method simplifies the process route, improves reaction conditions, and increases product yield .
  • Sulfonylurea Herbicide

    • As a derivative of pyrimidine, 2-amino-4,6-dimethoxypyrimidine (ADM) is an important intermediate of sulfonylurea herbicide featured by high activity, broad spectrum, low dosage, low toxicity and high selectivity .
  • Antimicrobial and Insecticidal Properties

    • ADM can also be used to synthesize thiourea compounds with broad-spectrum antimicrobial and insecticidal properties .

Safety And Hazards

4-Amino-2,6-dimethoxypyrimidine may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2,6-dimethoxypyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-10-5-3-4(7)8-6(9-5)11-2/h3H,1-2H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNTJJKHTAZFVJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2062959
Record name 4-Pyrimidinamine, 2,6-dimethoxy-
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Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2,6-dimethoxypyrimidine

CAS RN

3289-50-7
Record name 2,6-Dimethoxy-4-pyrimidinamine
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Record name 2,6-Dimethoxy-4-aminopyrimidine
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Record name 4-Amino-2,6-dimethoxypyrimidine
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Record name 4-Pyrimidinamine, 2,6-dimethoxy-
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Record name 4-Pyrimidinamine, 2,6-dimethoxy-
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Record name 2,6-dimethoxypyrimidin-4-amine
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Record name 2,6-DIMETHOXY-4-AMINOPYRIMIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
111
Citations
M Zheng, A Farajtabar, H Zhao - Journal of Molecular Liquids, 2019 - Elsevier
The preferential solvation parameters of 4-amino-2,6-dimethoxypyrimidine in four aqueous co-solvent mixtures of methanol (1) + water (2), ethanol (1) + water (2), isopropanol (1) + …
Number of citations: 46 www.sciencedirect.com
R Xu, C Huang - Journal of Chemical & Engineering Data, 2018 - ACS Publications
The equilibrium solubility of 4-amino-2,6-dimethoxypyrimidine in different kinds of binary mixed solvents—methanol + water (283.15–323.15 K), ethanol + water (283.15–323.15 K), …
Number of citations: 18 pubs.acs.org
C Glidewell, JN Low, M Melguizo… - … Section C: Crystal …, 2003 - scripts.iucr.org
Molecules of the title compound, C6H9N3O2, are linked by an N—H⋯O hydrogen bond [H⋯O = 2.29 Å, N⋯O = 3.169 (2) Å and N—H⋯O = 173] and an N—H⋯N hydrogen bond [H⋯N = …
Number of citations: 5 scripts.iucr.org
RA Khmel'nitskii, NA Klyuev, EA Kunina… - Chemistry of …, 1974 - Springer
In a study of the mass spectra of methoxy-substituted 4-aminopyrimidines it has been shown that in the molecular ion the positive charge is predominantly concentrated on the oxygen …
Number of citations: 4 link.springer.com
AG Akhmetova, VM Likhacheva - Pharmaceutical Chemistry Journal, 1972 - Springer
Sulfa dimetoxine, 4-aminobe nzene sulfamido-2, 6-dimethoxypyrimidine, is a valuable antibacterial sulfanylamide preparation of prolonged effect. Condensation of 4-amino-2, 6-…
Number of citations: 2 link.springer.com
Y Nitta, T Miyamoto, T Nebashi… - Chemical and …, 1965 - jstage.jst.go.jp
seriesº were found to possess nonhypnotic sedative action. Some investigations of benzamide derivatives, of which aniline part was replaced by heterocyclic amines have. partially …
Number of citations: 6 www.jstage.jst.go.jp
VM Likhacheva, AP Semikolennykh… - Pharmaceutical …, 1973 - Springer
4-Carbomethoxyaminobenzenesulfamido-2, 6-dimethoxypyrimidine~(1)-an intermediate product in the synthesis of sulfadimethoxine, a prolonged action sulfanilamide compound,-is …
Number of citations: 3 link.springer.com
MT Basha, RM Alghanmi, MM Habeeb… - Physics and Chemistry …, 2020 - Taylor & Francis
New charge transfer complex associated with hydrogen bonding between 2-amino-4,6-dimethoxypyrimidine (ADMP) with chloranilic acid (H 2 CA) was studied in solution and solid state…
Number of citations: 2 www.tandfonline.com
VA Zasosov, NM Kolgina… - Pharmaceutical Chemistry …, 1976 - Springer
The following hypothesis was made to explain this effect:(II), being a strong acid, forms salts (IV) with aminoheterocyclic compounds, dissociated little in pyridine, which leads to a …
Number of citations: 3 link.springer.com
M Joshi, N Dodge - The FASEB Journal, 2021 - Wiley Online Library
Efficient, scalable total synthesis of 4‐Amino‐N‐(2,6‐dioxo‐1,2,3,6‐tetrahydro‐4‐pyrimidinyl) benzamide, a marine‐sourced compound with antibacterial properties is introduced, …
Number of citations: 0 faseb.onlinelibrary.wiley.com

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